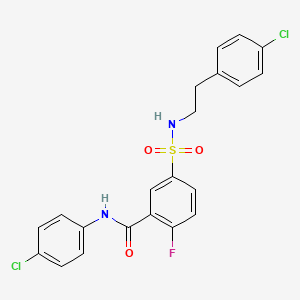

![molecular formula C17H18N2O4 B2491224 Diethyl 2-[(8-quinolinylamino)methylene]malonate CAS No. 130728-49-3](/img/structure/B2491224.png)

Diethyl 2-[(8-quinolinylamino)methylene]malonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various methods including rapid room temperature liquid phase synthesis, where equimolar amounts of ethoxymethylene malonate and aromatic amines react in alcoholic KOH, producing yields in the range of 45-53% (Valle et al., 2018). Another method includes the gas-phase synthesis through Gould–Jacobs cyclization using flash vacuum pyrolysis (FVP), shedding light on the complex multi-step process to afford quinolones (Malvacio et al., 2016).

Molecular Structure Analysis

The molecular and crystal structure of diethyl 2-(4-methylbenzylidene)malonate, a related compound, was elucidated through Knoevenagel condensation, showcasing its stabilization by CH⋯O hydrogen bond interactions (Achutha et al., 2016). Similarly, derivatives of diethyl aryl amino methylene malonate exhibit co-planar conformations with strong intramolecular NH⋯O hydrogen bonding (Shaik et al., 2019).

Chemical Reactions and Properties

The chemical reactions involve cyclization processes, as demonstrated by o-alkynylisocyanobenzenes undergoing nucleophile-induced intramolecular cyclization to yield 2,3-disubstituted quinoline derivatives (Suginome et al., 1999). These reactions highlight the versatility of diethyl 2-[(8-quinolinylamino)methylene]malonate derivatives in synthesizing complex quinoline structures.

Physical Properties Analysis

The physical properties of these compounds, including crystal structures and molecular conformations, are crucial for understanding their stability and interactions within various matrices. Studies on related compounds reveal that crystal packing is mainly influenced by intermolecular OH⋯O interactions, as seen in derivatives of diethyl 2-[(2/4-hydroxyanilino)methylene]malonates (Ilangovan et al., 2013).

Chemical Properties Analysis

The chemical properties of diethyl 2-[(8-quinolinylamino)methylene]malonate derivatives are characterized by their reactivity in various synthesis reactions, including their ability to form exciplexes in polymer matrices, demonstrating their potential in photochemical applications (Yuan et al., 1989).

Scientific Research Applications

Synthesis Methodologies

Recent studies have developed efficient synthesis methods for quinoline derivatives, including diethyl 2-[(8-quinolinylamino)methylene]malonate, highlighting their significance as precursors in the multistage synthesis of compounds with biological activities. For instance, rapid room temperature liquid phase synthesis methods have been proposed to produce such molecules more conveniently and efficiently, potentially facilitating industrial-scale production due to their roles in creating antiviral, immunosuppressive, anticancer, and photoprotective agents (Valle et al., 2018).

Catalytic Applications and Polymerization

Diethyl malonate derivatives have been utilized in ring-opening polymerization studies, showing that aluminum complexes bearing diethyl 2-[(arylamino)methylene]malonate ligands exhibit high efficiency and controllability. This suggests their potential in creating polymers with specific properties, indicating a valuable application in material science and engineering (Chang et al., 2019).

Supramolecular Chemistry

Investigations into the crystal structures of diethyl 2-(((aryl)amino)methylene)malonate (DAM) derivatives have provided insights into supramolecular assembly formation assisted by non-covalent interactions. These studies reveal the importance of such derivatives in understanding molecular conformation and the effects of substituents on hydrogen bonding and molecular interactions, which are critical in designing functional supramolecular systems (Shaik et al., 2019).

Antimicrobial Activity

Some derivatives of diethyl 2-[(8-quinolinylamino)methylene]malonate have been synthesized and evaluated for their antimicrobial activity. Research in this area indicates the potential for developing new antimicrobial agents based on quinoline derivatives, which could be significant in the fight against resistant bacterial strains (Khan et al., 2013).

properties

IUPAC Name |

diethyl 2-[(quinolin-8-ylamino)methylidene]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-3-22-16(20)13(17(21)23-4-2)11-19-14-9-5-7-12-8-6-10-18-15(12)14/h5-11,19H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCLZFYUKIGNMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=CC2=C1N=CC=C2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-[(8-quinolinylamino)methylene]malonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2491143.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2491151.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491152.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate](/img/structure/B2491153.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2491154.png)

![N-{[3-(trifluoromethyl)benzoyl]oxy}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2491158.png)